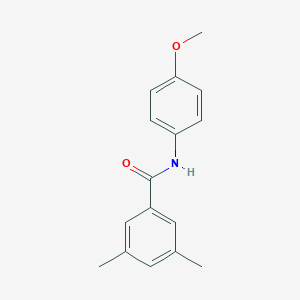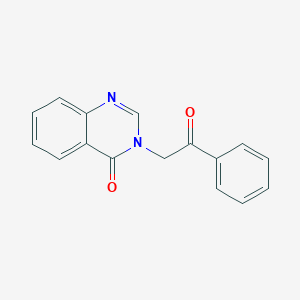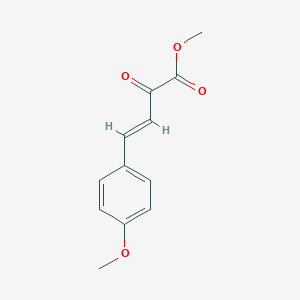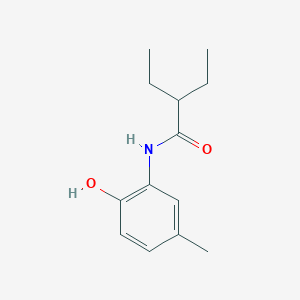
2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide, also known as etofenamate, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a white crystalline powder with a molecular weight of 277.36 g/mol and a chemical formula of C16H21NO3.
作用機序
Etofenamate works by inhibiting the production of prostaglandins and the activity of COX. Prostaglandins are lipid molecules that are involved in the inflammatory response. They are produced by the body in response to injury or infection and cause pain, swelling, and redness. COX is an enzyme that is involved in the production of prostaglandins. By inhibiting the activity of COX, 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide reduces the production of prostaglandins and, therefore, reduces inflammation and pain.
生化学的および生理学的効果
Etofenamate has been shown to have anti-inflammatory, analgesic, and local anesthetic effects. It has been used to treat a variety of conditions, including arthritis, sprains, strains, and menstrual cramps. Etofenamate is generally well-tolerated, with few side effects reported. However, like all NSAIDs, 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide can cause gastrointestinal side effects, such as stomach pain, nausea, and diarrhea.
実験室実験の利点と制限
Etofenamate is a useful tool for studying the inflammatory response and the role of prostaglandins in this process. It has been used in a variety of in vitro and in vivo experiments to investigate the mechanisms of inflammation and pain. However, 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide is not suitable for all experiments, as it may interfere with other pathways or have off-target effects. Researchers should carefully consider the advantages and limitations of using 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide in their experiments.
将来の方向性
There are several future directions for research on 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce side effects. Another area of interest is the investigation of 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide's effects on other pathways and biological processes. For example, recent studies have suggested that 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide may have anti-cancer properties and could be useful in the treatment of certain types of cancer. Overall, 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide remains an important tool for investigating the mechanisms of inflammation and pain, and its potential therapeutic applications warrant further investigation.
Conclusion:
Etofenamate is a nonsteroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the production of prostaglandins and the activity of COX, and has been used to treat a variety of conditions, including arthritis, sprains, strains, and menstrual cramps. Etofenamate is generally well-tolerated, with few side effects reported. However, like all NSAIDs, it can cause gastrointestinal side effects. Etofenamate is a useful tool for studying the inflammatory response and the role of prostaglandins in this process, and its potential therapeutic applications warrant further investigation.
合成法
Etofenamate can be synthesized by reacting ethyl 2-bromobutyrate with 2-amino-5-methylphenol in the presence of sodium hydroxide. The resulting product is then acetylated with acetic anhydride to form 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide. This synthesis method was first described in a patent filed by Merck & Co. in 1970.
科学的研究の応用
Etofenamate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Etofenamate has also been found to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Additionally, 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide has been shown to have a local anesthetic effect, which may contribute to its analgesic properties.
特性
CAS番号 |
791840-84-1 |
|---|---|
製品名 |
2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide |
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC名 |
2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide |
InChI |
InChI=1S/C13H19NO2/c1-4-10(5-2)13(16)14-11-8-9(3)6-7-12(11)15/h6-8,10,15H,4-5H2,1-3H3,(H,14,16) |
InChIキー |
ZIZZZPDVHVOQRP-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=C(C=CC(=C1)C)O |
正規SMILES |
CCC(CC)C(=O)NC1=C(C=CC(=C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



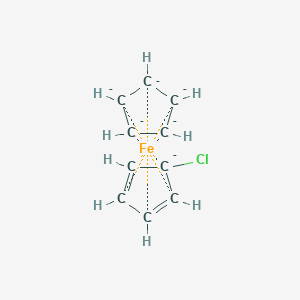
![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)
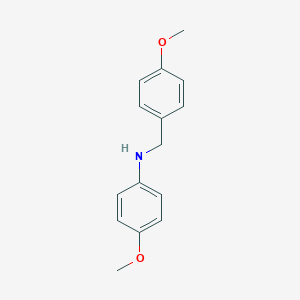
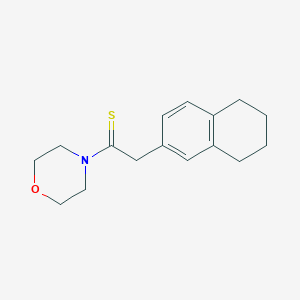
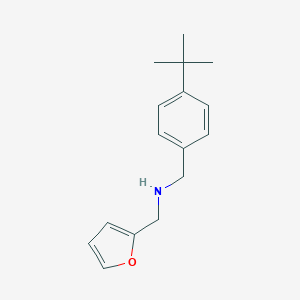
![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)

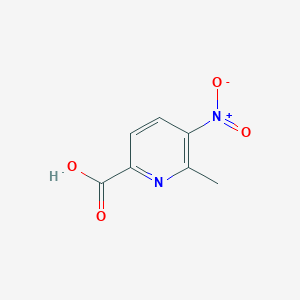
![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)
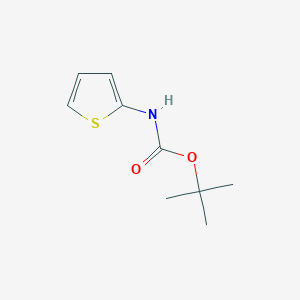
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)
